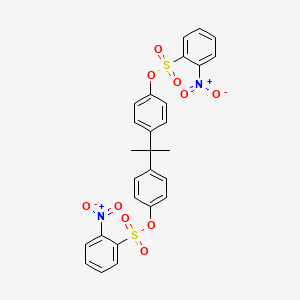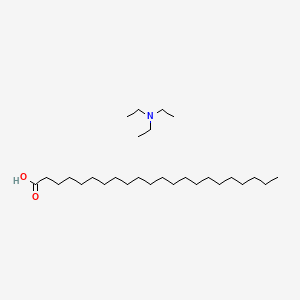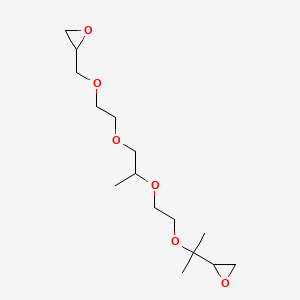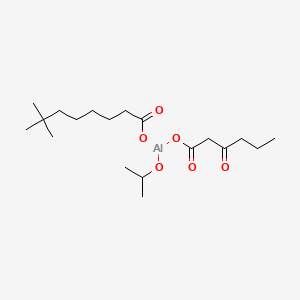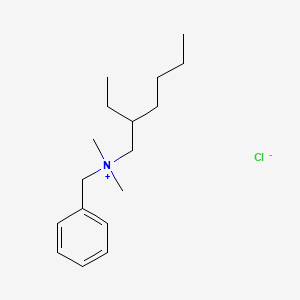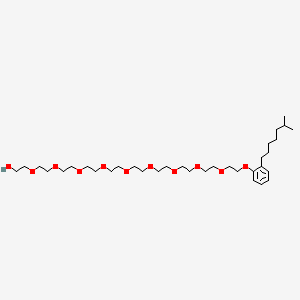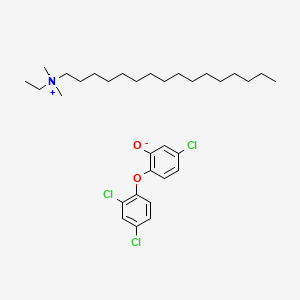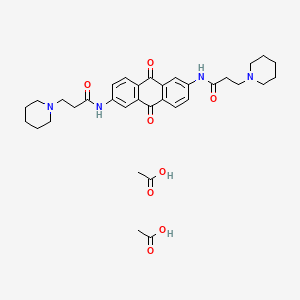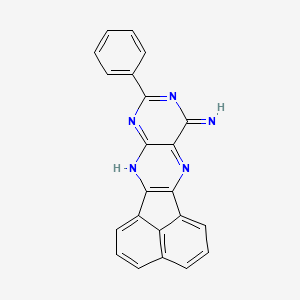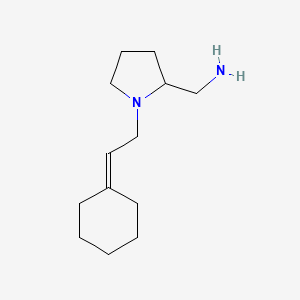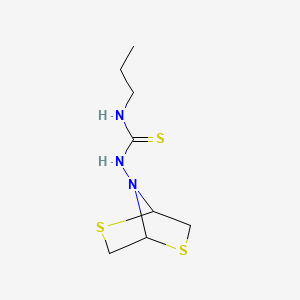
N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N'-propylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dithia-7-azabicyclo(221)hept-7-yl)-N’-propylthiourea is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea typically involves the reaction of a bicyclic amine with a thiourea derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)benzenesulfonamide
- N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-2-thiophenecarboxamide
- N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-(2-pyridin-2-ylethyl)thiourea
Uniqueness
N-(2,5-Dithia-7-azabicyclo(2.2.1)hept-7-yl)-N’-propylthiourea is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
25902-57-2 |
|---|---|
Molecular Formula |
C8H15N3S3 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
1-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-3-propylthiourea |
InChI |
InChI=1S/C8H15N3S3/c1-2-3-9-8(12)10-11-6-4-13-7(11)5-14-6/h6-7H,2-5H2,1H3,(H2,9,10,12) |
InChI Key |
BFUQGKQXNGVSKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NN1C2CSC1CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


